molecular formula C10H19N3O B019488 2,6-Dimethyl-1-(2-oxazolin-2-ylamino)piperidine CAS No. 102071-18-1

2,6-Dimethyl-1-(2-oxazolin-2-ylamino)piperidine

Cat. No. B019488
M. Wt: 197.28 g/mol
InChI Key: PHQXVIMXSIIFNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dimethyl-1-(2-oxazolin-2-ylamino)piperidine, also known as DMXAA, is a synthetic compound that has gained attention in scientific research due to its potential anti-cancer properties. DMXAA was initially developed as an anti-viral agent, but its anti-tumor effects were discovered in the early 2000s.

Mechanism Of Action

The exact mechanism of action of 2,6-Dimethyl-1-(2-oxazolin-2-ylamino)piperidine is not fully understood, but it is thought to work through the activation of the STING pathway. STING is a protein that is involved in the immune response to viral and bacterial infections. When 2,6-Dimethyl-1-(2-oxazolin-2-ylamino)piperidine binds to STING, it triggers the production of type I interferons and other cytokines that activate the immune system and promote tumor cell death.

Biochemical And Physiological Effects

2,6-Dimethyl-1-(2-oxazolin-2-ylamino)piperidine has been shown to have a number of biochemical and physiological effects in preclinical studies. These include the induction of tumor necrosis, the inhibition of tumor growth, and the promotion of cytokine release. 2,6-Dimethyl-1-(2-oxazolin-2-ylamino)piperidine has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in some cases.

Advantages And Limitations For Lab Experiments

One advantage of 2,6-Dimethyl-1-(2-oxazolin-2-ylamino)piperidine in lab experiments is its ability to induce tumor necrosis and enhance the effectiveness of chemotherapy and radiation therapy. However, 2,6-Dimethyl-1-(2-oxazolin-2-ylamino)piperidine has also been shown to have variable effects in different types of tumors, and its mechanism of action is not fully understood. In addition, 2,6-Dimethyl-1-(2-oxazolin-2-ylamino)piperidine has not yet been tested in clinical trials, so its safety and efficacy in humans is unknown.

Future Directions

There are several potential future directions for 2,6-Dimethyl-1-(2-oxazolin-2-ylamino)piperidine research. One area of interest is the development of new analogs of 2,6-Dimethyl-1-(2-oxazolin-2-ylamino)piperidine that may have improved anti-cancer properties. Another area of interest is the investigation of 2,6-Dimethyl-1-(2-oxazolin-2-ylamino)piperidine in combination with other immunotherapies, such as checkpoint inhibitors. Finally, further preclinical and clinical studies will be needed to fully understand the safety and efficacy of 2,6-Dimethyl-1-(2-oxazolin-2-ylamino)piperidine in humans.

Synthesis Methods

2,6-Dimethyl-1-(2-oxazolin-2-ylamino)piperidine can be synthesized through a multi-step process that involves the reaction of 2,6-dimethylpiperidine with 2-chloroacetaldehyde followed by the reaction of the resulting compound with 2-oxazoline. The final product is obtained through a series of purification steps, including crystallization and column chromatography.

Scientific Research Applications

2,6-Dimethyl-1-(2-oxazolin-2-ylamino)piperidine has been extensively studied for its potential anti-cancer properties. In preclinical studies, 2,6-Dimethyl-1-(2-oxazolin-2-ylamino)piperidine has been shown to induce tumor necrosis, inhibit tumor growth, and enhance the effectiveness of chemotherapy and radiation therapy. 2,6-Dimethyl-1-(2-oxazolin-2-ylamino)piperidine is thought to work by stimulating the immune system and promoting the release of cytokines, which in turn activates the tumor vasculature and leads to tumor cell death.

properties

CAS RN

102071-18-1

Product Name

2,6-Dimethyl-1-(2-oxazolin-2-ylamino)piperidine

Molecular Formula

C10H19N3O

Molecular Weight

197.28 g/mol

IUPAC Name

N-(2,6-dimethylpiperidin-1-yl)-4,5-dihydro-1,3-oxazol-2-amine

InChI

InChI=1S/C10H19N3O/c1-8-4-3-5-9(2)13(8)12-10-11-6-7-14-10/h8-9H,3-7H2,1-2H3,(H,11,12)

InChI Key

PHQXVIMXSIIFNH-UHFFFAOYSA-N

SMILES

CC1CCCC(N1NC2=NCCO2)C

Canonical SMILES

CC1CCCC(N1NC2=NCCO2)C

synonyms

2,6-Dimethyl-1-(2-oxazolin-2-ylamino)piperidine

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.